

Monomethyl Lithospermate: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl lithospermate (CAS No: 933054-33-2), a derivative of lithospermic acid found in Salvia miltiorrhiza, is a bioactive compound of significant interest in the fields of neuroprotection and cardiovascular health. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for in vitro and in vivo studies are presented, along with a visualization of its primary signaling pathway. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of this promising therapeutic agent.

Chemical Structure and Identification

Monomethyl lithospermate is a phenylpropanoid derivative with a complex chemical structure. Its identity is confirmed by its unique CAS number, molecular formula, and precise molecular weight.

Table 1: Chemical Identification of **Monomethyl Lithospermate**[1][2]



| Identifier | Value |
|-------------------|--|
| CAS Number | 933054-33-2 |
| Molecular Formula | C28H24O12 |
| Molecular Weight | 552.5 g/mol |
| IUPAC Name | (S)-3-(3,4-dihydroxyphenyl)-2-(((E)-3- ((2S,3S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-3- (methoxycarbonyl)-2,3-dihydrobenzofuran-4- yl)acryloyl)oxy)propanoic acid[1] |
| SMILES | O=C(OC)INVALID-LINK/C=C/C(OINVALID- LINK=C3)O)C(O)=O)=O)INVALID-LINK =CC=C4O)OC1=C2O |

Physicochemical Properties

The physicochemical properties of **monomethyl lithospermate** are crucial for its handling, formulation, and pharmacokinetic profiling. While comprehensive experimental data is not widely available, some key properties have been reported.

Table 2: Physicochemical Properties of Monomethyl Lithospermate

| Property | Value | Source |
|---------------|---|----------------|
| Physical Form | Powder | [2] |
| Purity | ≥ 98% | [2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces Data |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| рКа | Data not available | |
| LogP | Data not available | |



Spectroscopic Data

The structural elucidation of **monomethyl lithospermate** is dependent on spectroscopic analysis. While specific spectra are not readily available in the public domain, a comprehensive review of caffeic acid derivatives by Yang et al. (2024) includes **monomethyl lithospermate** in its analysis of NMR data, suggesting that detailed ¹H-NMR and ¹³C-NMR data may be found within the supplementary materials of this publication.[3] Mass spectrometry is also a key technique for its identification.

Biological Activity and Mechanism of Action

Monomethyl lithospermate has demonstrated significant potential as a neuroprotective and cardioprotective agent. Its primary mechanism of action involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

Neuroprotection

In models of ischemic stroke, **monomethyl lithospermate** has been shown to alleviate nerve injury and reduce neuronal apoptosis. It improves the viability of neuronal cells (SHSY-5Y) subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) and reduces oxidative stress.

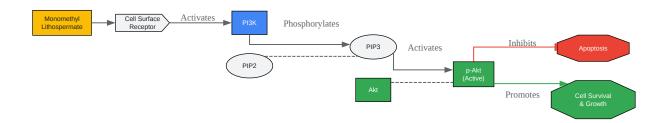
Cardioprotection

The compound also exhibits protective effects on myocardial function, suggesting its potential in mitigating ischemic injury to the heart. This is primarily attributed to its antioxidative properties and its ability to modulate inflammatory pathways.

Signaling Pathway

The activation of the PI3K/Akt pathway by **monomethyl lithospermate** is central to its protective effects. This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell survival.





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Monomethyl Lithospermate activates the PI3K/Akt signaling pathway.

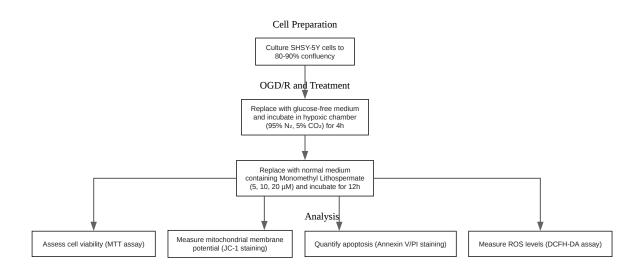
Experimental Protocols

The following protocols are based on methodologies reported in the literature for investigating the biological effects of **monomethyl lithospermate**.

In Vitro Neuroprotection Assay

This protocol describes the assessment of **monomethyl lithospermate**'s protective effects on neuronal cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a common in vitro model for ischemic stroke.





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Workflow for in vitro neuroprotection studies.

In Vivo Neuroprotection Assay

This protocol outlines the evaluation of **monomethyl lithospermate** in a rat model of middle cerebral artery occlusion (MCAO), a standard in vivo model for ischemic stroke.

Table 3: In Vivo Experimental Parameters



| Parameter | Description |
|----------------|---|
| Animal Model | Sprague-Dawley rats |
| Ischemia Model | Middle Cerebral Artery Occlusion (MCAO) |
| Treatment | Monomethyl lithospermate (72.4 μM/kg) |
| Administration | Oral gavage, once daily for 14 days |
| Assessments | Neurological function scoring, cerebral infarct size measurement, oxidative stress marker analysis, neuronal apoptosis assays |

Synthesis and Isolation

Detailed, publicly available protocols for the specific synthesis or isolation of **monomethyl lithospermate** (CAS 933054-33-2) are limited. However, related compounds such as dimethyl lithospermate and lithospermic acid B have been isolated from Salvia miltiorrhiza.[4][5] The synthesis of the parent compound, (+)-lithospermic acid, has been achieved via a multi-step process involving a late-stage intermolecular C-H olefination. It is plausible that **monomethyl lithospermate** could be synthesized through a similar route with an additional selective methylation step.

Conclusion

Monomethyl lithospermate is a promising natural product derivative with well-documented neuroprotective and cardioprotective activities mediated through the PI3K/Akt signaling pathway. While its basic chemical identity is established, further research is required to fully characterize its physicochemical properties and to develop optimized synthesis and isolation protocols. The experimental data and methodologies presented in this guide provide a solid foundation for future investigations into the therapeutic potential of this compound.

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